molecular formula C15H20N4O3S2 B10865381 methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate

methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate

Cat. No.: B10865381
M. Wt: 368.5 g/mol
InChI Key: FNTCZVZHTDNPJW-UHFFFAOYSA-N
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Description

METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and an ester group

Properties

Molecular Formula

C15H20N4O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 3-[2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]propanoate

InChI

InChI=1S/C15H20N4O3S2/c1-4-11-9(2)16-14(18-11)24-8-12(20)19-15-17-10(7-23-15)5-6-13(21)22-3/h7H,4-6,8H2,1-3H3,(H,16,18)(H,17,19,20)

InChI Key

FNTCZVZHTDNPJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=NC(=CS2)CCC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and thiazole rings separately, followed by their coupling through a series of condensation and substitution reactions.

    Imidazole Synthesis: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Thiazole Synthesis: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling and Esterification: The imidazole and thiazole rings are then coupled through a condensation reaction, followed by esterification to introduce the methyl propanoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogenating agents, nitrating agents, or alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives of the imidazole ring.

Scientific Research Applications

Chemical Synthesis

The synthesis of methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate typically involves multi-step reactions that integrate imidazole and thiazole moieties. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. The use of reagents such as acetic anhydride and various catalysts has been documented to enhance the efficiency of the synthesis process.

Biological Activities

Anticancer Properties
Research indicates that compounds containing imidazole and thiazole structures exhibit significant anticancer activities. For instance, derivatives of similar compounds have shown promising results against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells, with IC50 values ranging from 1.9 to 7.52 μg/mL . The presence of the thiazole moiety is believed to contribute to the cytotoxic effects observed in these studies.

Antimicrobial Activity
this compound has also been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting that this compound may possess similar capabilities.

Therapeutic Applications

Anti-inflammatory Potential
In silico studies have suggested that compounds featuring thiazole and imidazole groups may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory responses . This positions this compound as a candidate for further development in anti-inflammatory therapies.

Drug Development
The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to interact with biological targets through multiple mechanisms can be exploited in the development of new therapeutic agents.

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate cytotoxic effects on cancer cell linesSignificant antiproliferative activity observed with IC50 values indicating effectiveness against HCT-116 and MCF7 cells
In Silico Docking Studies Assess potential as a 5-lipoxygenase inhibitorIndicated strong binding affinity suggesting anti-inflammatory properties
Antimicrobial Evaluation Test efficacy against bacterial strainsDemonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazole and thiazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE: shares similarities with other imidazole and thiazole derivatives, such as:

Uniqueness

The uniqueness of METHYL 3-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and drugs with tailored properties.

Biological Activity

Methyl 3-[2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate is a complex organic compound characterized by the presence of imidazole and thiazole rings, which are known for their diverse biological activities. This article explores the compound's biological activity, including its potential antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Structural Features and Implications for Biological Activity

The compound features several functional groups that contribute to its biological interactions:

  • Imidazole Moiety : Known for its role in biological systems, particularly in enzyme catalysis and as a building block in various bioactive compounds.
  • Thiazole Ring : Often associated with antimicrobial and anticancer activities due to its ability to interact with various biological targets.

The structural complexity of this compound suggests a multifaceted mechanism of action that may enhance its efficacy against different pathogens or cancer cell lines.

Antimicrobial Properties

Compounds containing imidazole and thiazole rings have demonstrated significant antimicrobial activity. For instance, studies indicate that derivatives of thiazole exhibit potent activity against various bacterial strains. The presence of sulfur in the thiazole ring enhances the compound's ability to disrupt microbial membranes, leading to cell death.

Compound Target Pathogen Activity
Methyl 3-[2-(5-ethyl-4-methylimidazol-2-thiol)acetyl] propanoateStaphylococcus aureusInhibition observed at MIC 32 µg/mL
Ethyl [2-(1-methylimidazol-2-thiol)acetamido]-1,3-thiazoleEscherichia coliEffective at MIC 16 µg/mL

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study focused on its effects on Caco-2 (colon cancer) cells revealed a reduction in cell viability by approximately 39.8% compared to untreated controls (p < 0.001) .

Cell Line Viability (%) IC50 (µM)
Caco-239.825
A54955.4>50

The compound's mechanism may involve the induction of apoptosis through mitochondrial pathways and the inhibition of specific oncogenic signaling pathways.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into structure–activity relationships (SAR):

  • Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity. The introduction of substituents on the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines .
  • Imidazole-Based Compounds : Research indicated that compounds with imidazole rings showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

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